An In-depth Technical Guide to the Physicochemical Characteristics of N-isobutyl-2-nitroaniline
An In-depth Technical Guide to the Physicochemical Characteristics of N-isobutyl-2-nitroaniline
Introduction
N-isobutyl-2-nitroaniline is an organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Its molecular architecture, featuring a nitro-substituted aromatic ring coupled with an aliphatic amine sidechain, imparts a unique combination of electronic and steric properties.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of N-isobutyl-2-nitroaniline, offers expert insights into the determination of these properties, and presents detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound for their work.
The strategic placement of an electron-withdrawing nitro group ortho to the isobutyl-amino group creates a distinct electronic environment within the benzene ring, influencing its reactivity in further chemical transformations.[1] Such compounds are often precursors in the synthesis of more complex molecules, including benzimidazole derivatives, which are significant pharmacophores in medicinal chemistry.[1] A precise understanding of the physicochemical properties of N-isobutyl-2-nitroaniline is therefore paramount for optimizing reaction conditions, predicting its behavior in various media, and for the development of novel molecular entities.[1]
Molecular Structure and Identification
A foundational aspect of characterizing any chemical entity is the unambiguous confirmation of its structure and fundamental properties. N-isobutyl-2-nitroaniline is an orange oil in its pure form.[1]
Table 1: Molecular and Identification Parameters for N-isobutyl-2-nitroaniline
| Parameter | Value | Source |
| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline | Vulcanchem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Vulcanchem[1] |
| Molecular Weight | 194.23 g/mol | Vulcanchem[1] |
| CAS Number | 55432-22-9 | Vulcanchem[1] |
| Canonical SMILES | CC(C)CNC1=CC=CC=C1N+[O-] | Vulcanchem[1] |
| InChI Key | XLGCTQLWXUOYSE-UHFFFAOYSA-N | Vulcanchem[1] |
Synthesis of N-isobutyl-2-nitroaniline
A well-documented method for the laboratory-scale synthesis of N-isobutyl-2-nitroaniline involves a microwave-assisted reaction, which offers advantages in terms of reaction time and efficiency.[1]
Microwave-Assisted Synthesis Protocol
This protocol is adapted from published research and has been shown to produce a high yield of the target compound.[1]
Materials:
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Precursor compound (e.g., 2-fluoronitrobenzene or a suitable equivalent)
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Isobutylamine
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Acetonitrile (ACN)
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Silica gel for column chromatography
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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In a microwave reactor vessel, combine the starting material (e.g., 0.50 g, 3.2 mmol of a suitable precursor) with an excess of isobutylamine (1.60 ml, 15.9 mmol).[1]
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Add acetonitrile (10 ml) as the solvent.[1]
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Seal the vessel and subject the mixture to microwave irradiation at 170°C, 800 W power, and 40 bar pressure for 3 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
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The resulting product is then purified by column chromatography on silica gel.[1]
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Elute the column with a dichloromethane/methanol solvent system to isolate the pure N-isobutyl-2-nitroaniline.[1]
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This procedure has been reported to yield approximately 0.60 g (94%) of N-isobutyl-2-nitroaniline as an orange oil.[1]
Diagram 1: Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of N-isobutyl-2-nitroaniline.
Experimental Determination of Physicochemical Properties
Table 2: Physicochemical Properties of 2-Nitroaniline (Parent Compound)
| Property | Value | Source |
| Melting Point | 70-74 °C | ChemSynthesis[2] |
| Boiling Point | 284 °C | ChemSynthesis[2] |
| Water Solubility | 1,470 mg/L at 30 °C | PubChem[3] |
| pKa | -0.28 | PubChem[3] |
| LogP | 1.85 | PubChem[3] |
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility. For an oily substance like N-isobutyl-2-nitroaniline, distillation under reduced pressure is the preferred method to prevent decomposition at high temperatures.
Protocol: Vacuum Distillation for Boiling Point Determination
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Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Place a small sample of purified N-isobutyl-2-nitroaniline into the round-bottom flask along with a magnetic stir bar or boiling chips.
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Connect the apparatus to a vacuum pump with a pressure gauge.
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Gradually reduce the pressure to a stable, known value.
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Begin heating the sample gently.
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Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
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The boiling point at atmospheric pressure can be estimated using a nomograph.
Causality: The isobutyl group, being a non-polar alkyl chain, increases the van der Waals forces between molecules compared to the parent 2-nitroaniline. This necessitates more energy to overcome these intermolecular attractions, thus a higher boiling point is expected.
Determination of Melting Point
Although described as an oil, some organic compounds can solidify at lower temperatures. Determining the melting point is crucial for purity assessment.
Protocol: Capillary Melting Point Determination
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If the sample can be solidified (e.g., by cooling), load a small amount into a capillary tube.
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Place the capillary tube in a melting point apparatus.
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Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Solubility Profile
Understanding the solubility of N-isobutyl-2-nitroaniline in various solvents is critical for its application in synthesis and for purification processes.
Protocol: Isothermal Shake-Flask Method for Solubility Determination
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Add an excess amount of N-isobutyl-2-nitroaniline to a known volume of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a sealed flask.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Allow the undissolved solute to settle.
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Carefully extract a known volume of the supernatant.
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Determine the concentration of the dissolved N-isobutyl-2-nitroaniline in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Insight: The presence of the isobutyl group will likely increase the solubility in non-polar organic solvents and decrease its solubility in water compared to 2-nitroaniline.
Determination of pKa
The pKa value provides insight into the basicity of the amino group, which is a key factor in its reactivity and its behavior in biological systems.
Protocol: Potentiometric Titration for pKa Determination
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Dissolve a precise amount of N-isobutyl-2-nitroaniline in a suitable solvent mixture (e.g., water/methanol).
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Titrate the solution with a standardized strong acid (e.g., HCl).
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Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa can be determined from the half-equivalence point of the titration curve.
Diagram 2: Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the experimental determination of key physicochemical properties.
Spectral Properties
While specific spectral data for N-isobutyl-2-nitroaniline is not provided in the search results, standard spectroscopic techniques are essential for its characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by showing the characteristic signals for the isobutyl group, the aromatic protons, and the carbon skeleton.
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Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the secondary amine, the aromatic C-H stretches, and the characteristic symmetric and asymmetric stretches of the nitro group.
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UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule, with expected absorbance maxima influenced by the nitroaniline chromophore.
Conclusion
N-isobutyl-2-nitroaniline is a compound of interest in synthetic chemistry with well-defined structural and identifying characteristics. While its synthesis is documented, a complete public profile of its experimental physicochemical properties remains to be fully elucidated. This guide provides the foundational knowledge of its known attributes and outlines the authoritative experimental protocols necessary for a comprehensive characterization. The methodologies and insights presented herein are intended to empower researchers to rigorously determine the properties of N-isobutyl-2-nitroaniline, thereby facilitating its effective use in research and development.
References
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PubChem. (n.d.). 2-Nitroaniline. Retrieved January 22, 2026, from [Link]
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ChemSynthesis. (n.d.). 2-nitroaniline. Retrieved January 22, 2026, from [Link]
